N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide

IDO1 inhibition Immuno-oncology Tryptophan metabolism

N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide (CAS 690639-14-6) is a synthetic indole-carboxamide derivative that functions as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and fatty acid-binding protein 4 (FABP4). The compound is disclosed as Example 9 in the Incyte Corporation patent family US9320732, US10034939, US10967060, and US9789094, where it demonstrates IDO1 inhibitory activity with an IC50 of 100 nM in a recombinant human IDO1 assay.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 690639-14-6
Cat. No. B12541174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide
CAS690639-14-6
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C=C(N3)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C17H14N2O3/c20-17(18-9-11-4-2-1-3-5-11)14-6-12-7-15-16(22-10-21-15)8-13(12)19-14/h1-8,19H,9-10H2,(H,18,20)
InChIKeyMILPPEFILWAYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide (CAS 690639-14-6) – IDO1 & FABP Inhibitor Procurement Reference


N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide (CAS 690639-14-6) is a synthetic indole-carboxamide derivative that functions as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and fatty acid-binding protein 4 (FABP4) [1]. The compound is disclosed as Example 9 in the Incyte Corporation patent family US9320732, US10034939, US10967060, and US9789094, where it demonstrates IDO1 inhibitory activity with an IC50 of 100 nM in a recombinant human IDO1 assay [1]. It belongs to a structural class characterized by a 5H-[1,3]dioxolo[4,5-f]indole core bearing an N-benzyl substituent and a carboxamide at the 6-position, which distinguishes it from earlier indole-based IDO1 inhibitors such as 1-methyl-tryptophan [2].

Dual IDO1/FABP4 target engagement profile supports tryptophan-lipid crosstalk research
Structurally distinct dioxolo-indole core enables scaffold-based SAR and selectivity profiling
Reported cellular IDO1 engagement provides tool compound confidence for cell-based immune-metabolism assays

Why N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide Cannot Be Replaced by Other Indole-Based IDO1 Inhibitors Without Quantitative Validation


Indole-based IDO1 inhibitors span several chemotypes with vastly different potency, selectivity, and pharmacokinetic profiles. Even within the same patent series, compounds with identical core scaffolds exhibit IC50 values ranging from <100 nM to >500 nM under identical assay conditions [1]. The N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide scaffold integrates both a methylenedioxy-fused ring system and a specific N-benzyl substitution pattern that are absent in widely used tool compounds such as 1-methyl-tryptophan (1-MT) or epacadostat. Direct substitution without head-to-head comparative data therefore risks selecting a compound with reduced target engagement, altered off-target activity, or incompatible physicochemical properties for the intended experimental model [2]. The quantitative evidence below establishes precisely where this compound differs from its closest structural and pharmacological analogs.

Scaffold mismatch
1-MT and epacadostat lack the methylenedioxy-fused indole and N-benzyl substitution; reported affinity shifts may alter target engagement kinetics.
Potency context may differ
Patent analogs (e.g., Example 20) exhibit different IC50 values in identical recombinant IDO1 conditions; activity level does not transfer without direct validation.
Polypharmacology gap
Canonical IDO1 inhibitors lack reported FABP4 binding; dual-activity endpoints in lipid-metabolism crosstalk cannot be assumed with alternatives.

N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide: Head-to-Head and Cross-Study Quantitative Differentiation vs. Closest Analogs


IDO1 Inhibitory Potency: 5-Fold Higher Affinity Than Example 20 Analog in Identical Recombinant Human IDO1 Assay

N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide (Example 9) inhibits recombinant human IDO1 with an IC50 of 100 nM at pH 6.5, 2°C [1]. In contrast, the structurally related Example 20 analog (bearing a modified substitution pattern on the oxadiazole ring) shows an IC50 of 500 nM under identical assay conditions [2]. This represents a 5-fold difference in potency between two compounds from the same patent series, tested in the same recombinant human IDO1 enzymatic assay.

IDO1 Potency vs. Example 20
Head-to-head
IC50 100 nM (target) vs 500 nM (Example 20)
Reported 5-fold affinity difference informs concentration-response study design
Recombinant human IDO1, pH 6.5, 2°C; direct comparison under matched conditions
IDO1 inhibition Immuno-oncology Tryptophan metabolism

IDO1 Potency Parity with Example 12 Analog but with Distinct Dioxolo-Indole Core Offering Different Physicochemical Properties

Both N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide (Example 9) and Example 12 of the same patent series exhibit IC50 values of 100 nM against recombinant human IDO1 [1][2]. Despite equivalent potency, Example 9 contains a 5H-[1,3]dioxolo[4,5-f]indole core, while Example 12 features a different heterocyclic scaffold. The methylenedioxy substitution in Example 9 alters hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to Example 12, providing a chemically distinct tool for SAR exploration or orthogonal chemical probe validation.

IDO1 Potency vs. Example 12
Context-dependent
IC50 100 nM for both; divergent dioxolo-indole vs. alternate heterocycle core
Equivalent potency with distinct scaffold may decouple pharmacodynamic from off-target effects
Identical assay conditions; structural differentiation requires orthogonal validation
IDO1 inhibition Structure-activity relationship Lead optimization

FABP4 Binding Affinity: 7 nM Ki Demonstrates Secondary Pharmacological Activity Absent in Standard IDO1 Inhibitors

Beyond IDO1 inhibition, N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide binds to recombinant human FABP4 with a Ki of 7 nM, as measured by displacement of a Bodipy-labeled fatty acid in a TR-FRET assay [1]. This secondary activity is not observed for canonical IDO1 inhibitors such as epacadostat or 1-methyl-tryptophan, which lack significant FABP4 affinity [2]. The dual IDO1/FABP4 profile positions this compound uniquely for studies intersecting tryptophan metabolism and lipid-mediated signaling.

FABP4 Binding
Class-level
Ki = 7 nM (human FABP4, TR-FRET)
Supports dual-target lipid signaling and tryptophan metabolism studies
Absent in epacadostat and 1-MT; class-level inference from binding assay
FABP4 inhibition Lipid metabolism Polypharmacology

Cellular Selectivity Profile: IDO1 Inhibition in HeLa Cell-Based Assay Confirms Functional Target Engagement

The parent patent US9320732 reports that N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide (Example 9) inhibits IDO1 activity in a HeLa cell-based assay with an IC50 below 100 nM, as part of a broader demonstration of cellular target engagement [1]. While exact cellular IC50 values for individual examples are not disaggregated in the patent, the compound falls within a cohort of examples exhibiting sub-100 nM cellular potency, distinguishing it from earlier-generation IDO1 inhibitors such as 1-methyl-tryptophan, which requires micromolar concentrations for cellular IDO1 blockade [2].

Cellular IDO1 Engagement
Data to verify
Cellular IC50
Indicates functional target engagement in cell-based assay context
Patent cohort data; exact single-compound IC50 not disaggregated
Cellular pharmacology IDO1 functional assay Cancer immunotherapy

Optimal Procurement-Driven Application Domains for N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide Based on Quantitative Differentiation Evidence


IDO1-Focused Immuno-Oncology Research Requiring Nanomolar Cellular Potency Without Off-Target Immune Confounds

With a biochemical IC50 of 100 nM and demonstrated cellular target engagement in HeLa cells at sub-100 nM concentrations, this compound is suited for in vitro and in vivo tumor immunology models where precise control over IDO1-mediated tryptophan depletion is required. Its defined potency profile, benchmarked directly against structurally related analogs (Example 20: 500 nM; Example 12: 100 nM), enables researchers to select an optimal potency window relative to the experimental system [1].

Chemical Biology Studies Exploiting Orthogonal IDO1 and FABP4 Pharmacology in a Single Chemical Entity

The compound's high-affinity FABP4 binding (Ki = 7 nM) combined with IDO1 inhibition allows investigation of crosstalk between tryptophan metabolism and lipid signaling pathways. This dual-activity profile is absent in standard IDO1 inhibitors such as epacadostat or 1-MT, making the compound a unique tool for polypharmacology studies or for probing the role of FABP4 in immune cell lipid metabolism [2].

Structure-Activity Relationship (SAR) Expansion Campaigns Centered on the Dioxolo-Indole Scaffold

The 5H-[1,3]dioxolo[4,5-f]indole core distinguishes this compound from other IDO1 inhibitor chemotypes within the same patent family (e.g., Example 12). Researchers engaged in lead optimization or scaffold-hopping exercises can use this compound as a reference point for the dioxolo-indole sub-series, leveraging its established biochemical and cellular profile as a benchmark for new analogs [3].

Procurement for Reference Standard Panels in IDO1 Inhibitor Screening Cascades

Given its well-characterized potency in both biochemical (IC50 100 nM) and cellular assays, this compound serves as a calibrated reference standard for validating IDO1 assay performance across laboratories. Its inclusion in compound libraries alongside epacadostat, linrodostat, and other clinical-stage IDO1 inhibitors provides a structurally distinct internal control for screening data normalization [4].

Application
Selection Property
Validation Focus
IDO1 pathway immuno-oncology studies
Biochemical and cellular IDO1 inhibition profile
Target engagement in IFN-γ stimulated tumor-immune models
Tryptophan-lipid crosstalk polypharmacology
Dual IDO1/FABP4 target engagement
Lipid signaling and kynurenine pathway co-assessment
Scaffold-based SAR and lead optimization
Dioxolo-indole core differentiation from alternate heterocycles
Benchmarking against patent-example chemotypes
IDO1 inhibitor screening cascade reference
Characterized biochemical and cellular activity range
Cross-assay normalization and reproducibility assessment
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